molecular formula C10H12ClNO2 B12663308 2-(4-Chloro-2-methylphenoxy)propionamide CAS No. 36984-14-2

2-(4-Chloro-2-methylphenoxy)propionamide

Cat. No.: B12663308
CAS No.: 36984-14-2
M. Wt: 213.66 g/mol
InChI Key: DIQNVUMPQBMXFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triazine-2,4,6-triamine can be synthesized through several methods. One common synthetic route involves the reaction of cyanamide with formaldehyde under acidic conditions, followed by cyclization to form the triazine ring. The reaction conditions typically include a temperature range of 60-80°C and a pH of around 4-5.

Industrial Production Methods

In industrial settings, the production of 1,3,5-Triazine-2,4,6-triamine often involves the use of large-scale reactors where cyanamide and formaldehyde are continuously fed into the system. The reaction is carefully controlled to maintain optimal temperature and pH levels, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products

    Oxidation: Formation of triazine derivatives with oxidized functional groups.

    Reduction: Formation of partially or fully reduced triazine compounds.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

1,3,5-Triazine-2,4,6-triamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in drug development, particularly in cancer therapy.

    Industry: Utilized in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4,6-triamine involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The compound can also interact with DNA, causing mutations or inhibiting replication.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Triazine-2,4-diamine
  • 1,3,5-Triazine-2,6-diamine
  • 1,3,5-Triazine-2,4,6-triol

Uniqueness

1,3,5-Triazine-2,4,6-triamine is unique due to its three amino groups, which provide multiple sites for chemical modification. This makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and materials.

Properties

CAS No.

36984-14-2

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)propanamide

InChI

InChI=1S/C10H12ClNO2/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H2,12,13)

InChI Key

DIQNVUMPQBMXFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N

Origin of Product

United States

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